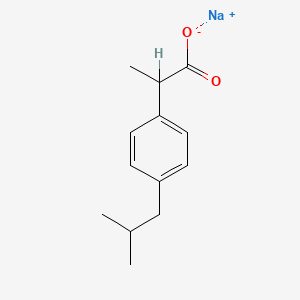
Ibuprofeno sódico
Descripción general
Descripción
Ibuprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been used for a variety of pain relief and fever reduction since its introduction in the late 1960s. Ibuprofen sodium is one of the most commonly used NSAIDs, and is widely available in both over-the-counter and prescription preparations. Ibuprofen sodium is a white or almost white, crystalline powder with a molecular weight of 206.3 g/mol and a melting point of 121-123°C. It is very slightly soluble in water, and freely soluble in ethanol, chloroform and methanol.
Aplicaciones Científicas De Investigación
Estudios de adsorción
El Ibuprofeno sódico se ha utilizado en estudios que investigan su adsorción en carbón activado . Estos estudios han sido integrales, involucrando análisis de equilibrio y cinética utilizando espectrofotometría UV-Vis . Los resultados de estos estudios pueden ayudar a comprender el comportamiento del this compound en diversos entornos, particularmente en procesos de tratamiento de agua .
Síntesis de profármacos
El this compound se ha utilizado en la síntesis enzimática de derivados más hidrófilos del ibuprofeno . Estos derivados, sintetizados mediante unión covalente a polialcoholes biobasados como el eritritol y el glicerol, son posibles profármacos . Esta investigación puede conducir al desarrollo de nuevas formulaciones farmacéuticas con mejor solubilidad en agua .
Formulación farmacéutica
El this compound se utiliza en formulaciones farmacéuticas debido a sus propiedades antiinflamatorias . Sin embargo, su baja solubilidad en agua a menudo provoca efectos adversos graves debido a las altas dosis administradas . Se están realizando investigaciones para superar estas limitaciones mediante la síntesis de derivados más hidrófilos .
Estudios de impacto ambiental
El uso generalizado del this compound ha llevado a su presencia en aguas residuales industriales y municipales, así como en aguas superficiales . Se están realizando estudios para comprender el impacto ambiental de estas sustancias farmacéuticas .
Estudios termodinámicos
Se han realizado estudios para comprender la termodinámica de la adsorción del this compound en carbón activado . Estos estudios han indicado que la adsorción en los sistemas experimentales probados es un proceso endotérmico, espontáneo y termodinámicamente privilegiado de naturaleza física .
Estudios cinéticos
Se han realizado estudios cinéticos para comprender la velocidad de adsorción del this compound en carbón activado . Estos estudios han demostrado que se registraron cinéticas más rápidas y mayores cantidades de adsorción a temperaturas más altas .
Mecanismo De Acción
Target of Action
Ibuprofen sodium primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the synthesis of prostaglandins, which play a significant role in inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Mode of Action
Ibuprofen sodium acts as a non-selective, reversible inhibitor of the COX enzymes . By inhibiting these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for other prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen sodium involves the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen disrupts the conversion of arachidonic acid to PGH2, and subsequently, the production of various prostaglandins . This leads to a decrease in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of ibuprofen sodium involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the R-enantiomer of ibuprofen undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase . .
Result of Action
The molecular and cellular effects of ibuprofen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved by inhibiting the production of prostaglandins, which are involved in these physiological responses . Additionally, ibuprofen has been reported to modulate leucocyte activity, reduce cytokine production, inhibit free radicals, and affect signaling transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ibuprofen sodium. For instance, the presence of heavy metals and other pollutants can affect the degradation and effectiveness of ibuprofen . Furthermore, pH and temperature are environmental factors that can influence the rate of ibuprofen degradation . .
Safety and Hazards
Direcciones Futuras
The use of ibuprofen and its enantiomer Dexibuprofen in a racemic mix is common for the management of mild to moderate pain related to dysmenorrhea, headache, migraine, postoperative dental pain, spondylitis, osteoarthritis, rheumatoid arthritis, and soft tissue disorder . Due to its activity against prostaglandin and thromboxane synthesis, ibuprofen has been attributed to alteration of platelet function and prolongation of gestation and labour .
Análisis Bioquímico
Biochemical Properties
Ibuprofen sodium plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . By inhibiting COX enzymes, ibuprofen sodium reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain . Additionally, ibuprofen sodium interacts with various proteins and biomolecules, including albumin, which it binds to for transport in the bloodstream .
Cellular Effects
Ibuprofen sodium affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, ibuprofen sodium inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, ibuprofen sodium affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function .
Molecular Mechanism
The molecular mechanism of ibuprofen sodium involves the non-selective inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins involved in inflammation and pain . Ibuprofen sodium binds to the active site of COX enzymes, blocking the access of arachidonic acid and thereby reducing prostaglandin synthesis . Additionally, ibuprofen sodium may exert its effects through cyclooxygenase-independent mechanisms, such as the activation of heat shock proteins and modulation of signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ibuprofen sodium change over time. The stability and degradation of ibuprofen sodium can influence its long-term effects on cellular function . Studies have shown that ibuprofen sodium remains stable under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to ibuprofen sodium in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of ibuprofen sodium vary with different dosages in animal models. At therapeutic doses, ibuprofen sodium effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen sodium can cause toxic effects, including gastrointestinal ulceration, renal toxicity, and hepatotoxicity . Studies have also shown that the pharmacokinetics and pharmacodynamics of ibuprofen sodium can differ based on the age, sex, and species of the animal model .
Metabolic Pathways
Ibuprofen sodium is primarily metabolized in the liver through oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The primary metabolites of ibuprofen sodium include hydroxylated and carboxylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways play a crucial role in the elimination of ibuprofen sodium from the body and can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Ibuprofen sodium is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, for transport in the bloodstream . The increased solubility of ibuprofen sodium enhances its absorption and distribution to target tissues . Additionally, ibuprofen sodium can cross cellular membranes and accumulate in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of ibuprofen sodium can influence its activity and function. Studies have shown that ibuprofen sodium can induce the nuclear translocation of heat shock proteins, such as Hsc70, in response to stress . This translocation may play a role in the anti-inflammatory and cytoprotective effects of ibuprofen sodium. Additionally, ibuprofen sodium can localize to mitochondria, where it modulates mitochondrial function and influences cellular metabolism .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Ibuprofen sodium can be achieved by converting Ibuprofen to its sodium salt form. This can be done by reacting Ibuprofen with sodium hydroxide in water.", "Starting Materials": [ "Ibuprofen", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Ibuprofen in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature until Ibuprofen is completely converted to its sodium salt form", "Filter the solution to remove any insoluble impurities", "Dry the product to obtain Ibuprofen sodium" ] } | |
| 31121-93-4 | |
Fórmula molecular |
C13H18NaO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
sodium;2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |
Clave InChI |
VYBJYTLOZWAVMJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |
| 31121-93-4 | |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Números CAS relacionados |
15687-27-1 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



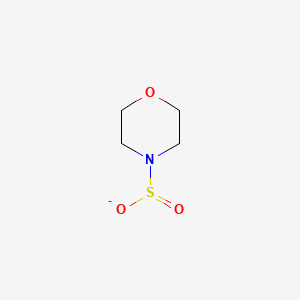
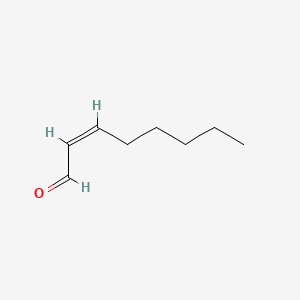
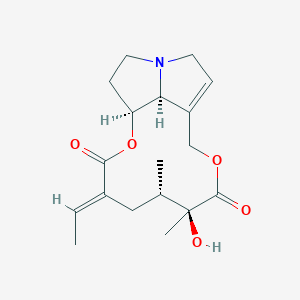
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)


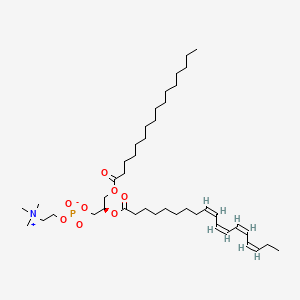
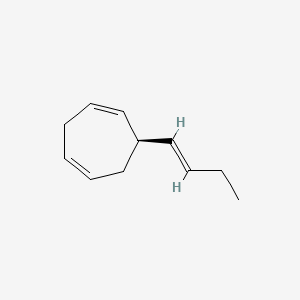
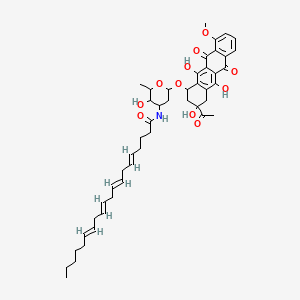
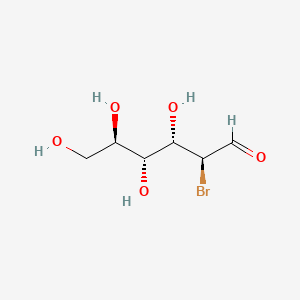
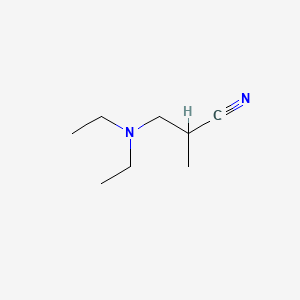
![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
